Bmn-673 8R,9S

概要

説明

BMN-673 8R,9S, a potent inhibitor of poly-ADP ribose polymerase (PARP), has garnered attention primarily for its applications in cancer treatment, especially targeting BRCA-mutated cancers. BMN-673 demonstrates effectiveness through inhibition of PARP catalytic activity and tight trapping of PARP to DNA at sites of single-strand breaks (Smith et al., 2015). This detailed overview will focus on the chemical and physical properties of BMN-673, excluding its drug applications and dosage-related information.

Synthesis Analysis

BMN-673 was developed through the optimization of a previously unexplored chemical scaffold that exhibited PARP inhibitory activity. This optimization process resulted in BMN-673 being the most potent PARP inhibitor reported to date, with significant activity against cancer cells harboring BRCA-1 or BRCA-2 mutations (Shen et al., 2011).

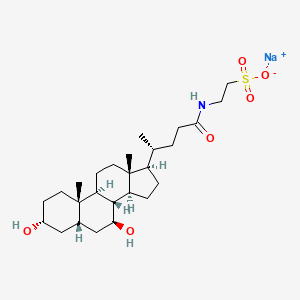

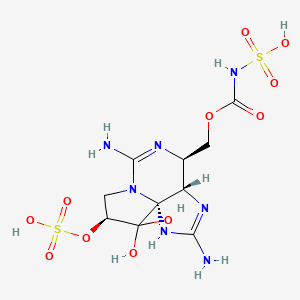

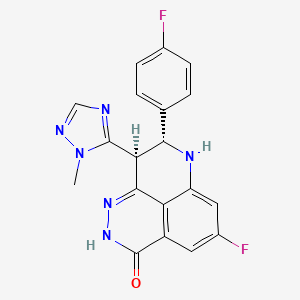

Molecular Structure Analysis

The molecular structure of BMN-673 features a novel scaffold that underlies its potent PARP inhibitory activity. Although specific structural details are proprietary, its high potency and selective toxicity toward BRCA-deficient cancer cells highlight a structure optimized for effective PARP binding and inhibition, enabling the tight trapping of PARP at DNA damage sites.

Chemical Reactions and Properties

BMN-673's chemical properties are characterized by its selective inhibition of PARP1 and PARP2, essential enzymes in the DNA damage repair pathway. Its mechanism involves both the inhibition of the enzymatic activity of PARP and the formation of PARP-DNA complexes, which inhibit DNA repair and promote cancer cell death in BRCA-mutated cells.

Physical Properties Analysis

The physical properties of BMN-673, including its metabolic stability, oral bioavailability, and pharmacokinetic profile, have been favorable. It demonstrates over 40% absolute oral bioavailability in rats, indicating its potential for effective oral administration in clinical settings (Shen et al., 2013).

科学的研究の応用

Immunoregulatory Effects in Cancer Treatment

BMN-673, known for its inhibition of poly-ADP ribose polymerase 1 (PARP1), not only induces cancer cell-intrinsic apoptosis but also exerts cancer cell-extrinsic antitumor immune effects. This makes BMN-673 a potential adjuvant therapy to immunotherapy, especially in patients with tumors having defects in homologous recombination (Huang et al., 2015).

Potent PARP1/2 Inhibition

BMN-673 stands out as a highly potent PARP1/2 inhibitor, showcasing selective antitumor cytotoxicity and DNA repair biomarkers at much lower concentrations than earlier PARP1/2 inhibitors. It's uniquely effective against tumor cells with BRCA1, BRCA2, or PTEN gene defects, demonstrating promising potential as an anticancer agent (Shen et al., 2013).

Enhancing Therapeutic Index and Overcoming Resistance

The development of BMN 673 loaded solid lipid nanoparticles (SLNs) has shown to improve the therapeutic index of BMN-673 and minimize its toxicity. These SLNs also help overcome homologous recombination-mediated resistance, marking a significant advancement in the treatment of BRCA1 mutant and resistant triple negative breast cancers (Eskiler et al., 2018).

Pediatric Preclinical Testing and Response Prediction

The Pediatric Preclinical Testing Program highlighted BMN 673's potential, especially in combination with other agents like temozolomide, showcasing its efficacy against specific cancer models like Ewing sarcoma. The combination treatment has shown promising results, prompting further clinical development (Smith et al., 2015).

Structural Basis for Inhibition and Preclinical Characterization

Understanding the structural basis for the inhibition of PARP1/2 by BMN 673 aids in comprehending its potent inhibitor profile. This knowledge, combined with preclinical characterizations, underscores the potential of BMN 673 as a promising anticancer agent, especially for cancers with specific genetic deficiencies (Aoyagi-Scharber et al., 2014).

Synergistic Effects with Chemotherapy Agents

Studies have shown that BMN 673 can significantly enhance the activity of chemotherapy agents, such as temozolomide, against various cancer types, including small cell lung cancer and breast cancer. This synergy opens new avenues for using BMN 673 in combination therapies, providing a broader scope of treatment possibilities (Feng et al., 2013).

作用機序

Target of Action

BMN-673 8R,9S, also known as Talazoparib, is primarily a PARP1 inhibitor . PARP1 (Poly (ADP-ribose) polymerase 1) is a nuclear enzyme involved in DNA repair, genomic stability, and programmed cell death .

Mode of Action

This compound selectively binds to PARP1 and inhibits its activity . This inhibition prevents PARP-mediated DNA repair of single-strand DNA breaks via the base-excision repair pathway . It exhibits selective antitumor cytotoxicity and elicits DNA repair biomarkers at much lower concentrations than earlier generation PARP1/2 inhibitors .

Biochemical Pathways

The inhibition of PARP1 by this compound affects the DNA repair pathway. When PARP1 is inhibited, single-strand DNA breaks cannot be repaired, leading to the formation of double-strand breaks. These breaks are usually repaired by the homologous recombination pathway, which requires the presence of BRCA1 and BRCA2 proteins . Therefore, cells deficient in BRCA1 or BRCA2 are particularly sensitive to PARP inhibitors .

Pharmacokinetics

This compound is orally bioavailable, with more than 40% absolute oral bioavailability in rats when dosed in CMC . This suggests that the compound can be effectively absorbed in the gastrointestinal tract and reach systemic circulation.

Result of Action

This compound has shown anti-tumor activity both in vitro and in vivo . It inhibits the proliferation of tumor cells and xenografts with defects in homologous recombination . The compound selectively targets tumor cells with BRCA1, BRCA2, or PTEN gene defects with 20- to more than 200-fold greater potency than existing PARP1/2 inhibitors in vitro .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of DNA-damaging agents can enhance the anti-tumor effects of this compound . Additionally, the status of the PI3K pathway and the expression levels of DNA repair proteins can predict the response to this compound .

Safety and Hazards

将来の方向性

“Bmn-673 8R,9S” has shown remarkable antitumor activity in mice; xenografted tumors that carry defects in DNA repair due to BRCA mutations or PTEN deficiency were profoundly sensitive to oral “this compound” treatment at well-tolerated doses . Synergistic antitumor effects were also found when “this compound” was combined with temozolomide, SN38, or platinum drugs . This suggests potential future directions for the use of “this compound” in cancer treatment.

特性

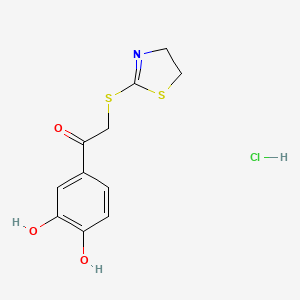

IUPAC Name |

(11R,12S)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGQMRYQVZSGDQ-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NC=N1)[C@H]2[C@@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660726 | |

| Record name | (8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-1,2,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1207456-00-5 | |

| Record name | (8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-1,2,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-N-[3-(1'h,3h-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-Yl)propyl]-D-Prolinamide](/img/structure/B1139261.png)

![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B1139263.png)